molecular formula C32H26O11 B145643 (10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol CAS No. 130233-78-2

(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol

Cat. No.: B145643
CAS No.: 130233-78-2
M. Wt: 586.5 g/mol
InChI Key: PTEHIEUVVCAMMF-SEVDZJIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol is a naturally occurring compound isolated from the heartwood of Caesalpinia sappan LThis compound belongs to the class of dibenz[b,d]oxocins and is known for its unique chemical structure and potential biological activities .

Preparation Methods

(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol is typically obtained from the heartwood of Caesalpinia sappan L. through extraction and purification processes. The heartwood is first dried and then subjected to solvent extraction using methanol or ethanol. The crude extract is then purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate this compound .

Chemical Reactions Analysis

(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol undergoes various chemical reactions, including:

Scientific Research Applications

(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[87301,1002,7012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[1040

Mechanism of Action

The mechanism of action of (10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative, inflammatory, and apoptotic signaling pathways. For example, it has been shown to inhibit the phosphorylation of acyl-CoA synthetase long-chain family member 4 (ACSL4) and prevent the autophagic degradation of ferritin heavy chain 1 (FTH1), thereby reducing oxidative stress and inflammation .

Comparison with Similar Compounds

(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol is structurally similar to other compounds isolated from Caesalpinia sappan L., such as Protosappanin A, Protosappanin B, and Brazilin. this compound is unique due to its specific stereochemistry and the presence of an acetal linkage with 11b-hydroxybrazilin .

Similar Compounds

  • Protosappanin A
  • Protosappanin B
  • Brazilin
  • Sappanchalcone
  • Sappanone B

Properties

CAS No.

130233-78-2

Molecular Formula

C32H26O11

Molecular Weight

586.5 g/mol

IUPAC Name

(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol

InChI

InChI=1S/C32H26O11/c33-17-1-3-19-20-9-25(37)23(35)5-15(20)11-30(39,13-40-27(19)7-17)29-42-31-12-16-6-24(36)26(38)10-22(16)32(31,43-29)21-4-2-18(34)8-28(21)41-14-31/h1-10,29,33-39H,11-14H2/t29-,30-,31-,32-/m1/s1

InChI Key

PTEHIEUVVCAMMF-SEVDZJIVSA-N

Isomeric SMILES

C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC[C@]1([C@@H]4O[C@@]56CC7=CC(=C(C=C7[C@]5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O

SMILES

C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(C4OC56CC7=CC(=C(C=C7C5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O

Canonical SMILES

C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(C4OC56CC7=CC(=C(C=C7C5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O

Synonyms

Protosappanin E1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol
Reactant of Route 2
(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol
Reactant of Route 3
(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol
Reactant of Route 4
(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol
Reactant of Route 5
(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol
Reactant of Route 6
(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol

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